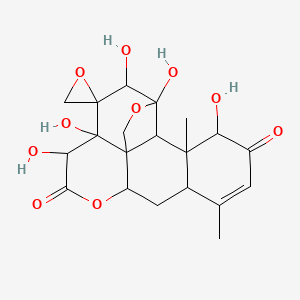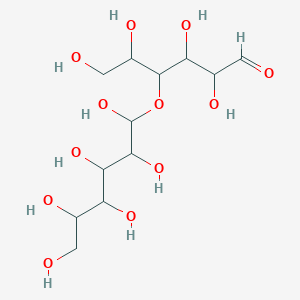![molecular formula C23H30O5 B12324143 (3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrouro[3,4-g][1]benzouran]-6'-one](/img/structure/B12324143.png)
(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrouro[3,4-g][1]benzouran]-6'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Stachybotrolide est un composé organique produit par le champignon Stachybotrys. Il s'agit d'un composé diterpénique cyclique doté d'une structure chimique unique et d'une activité biologique notable. Ce composé a été détecté parmi les produits de l'activité vitale de Stachybotrys alternans . Le Stachybotrolide est connu pour ses effets inhibiteurs sur une variété de bactéries, de champignons et de virus .
Méthodes De Préparation
La préparation du Stachybotrolide implique généralement l'extraction ou la fermentation à partir de champignons du genre Stachybotrys. La méthode d'extraction comprend l'extraction par solvant et la chromatographie sur colonne, suivie d'une synthèse chimique pour obtenir le composé cible . Ce processus est complexe et nécessite des techniques spécialisées et des conditions expérimentales spécifiques.
Analyse Des Réactions Chimiques
Le Stachybotrolide subit diverses réactions chimiques, notamment l'acétylation et l'oxydation. Par exemple, des dérivés tels que le diacétate de stachybotramide, le triacétate de stachybotramide, le diacétate de 3-oxo-stachybotramide, le 6'-acétoxy-stachybotral et le 6'-acétoxy-stachybotrolide ont été préparés par ces réactions . Les réactifs et conditions courants utilisés dans ces réactions comprennent l'anhydride acétique et le spectre RMN du proton aromatique HMBC . Les principaux produits formés à partir de ces réactions sont les dérivés acétylés et oxydés du Stachybotrolide.
Applications de la recherche scientifique
Le Stachybotrolide a un large éventail d'applications de recherche scientifique. Il est utilisé dans le développement de biopesticides en raison de son activité antimicrobienne . De plus, il a été constaté qu'il possédait plusieurs activités biologiques intéressantes, telles que la perturbation du système du complément, l'inhibition de la libération de TNF-α, l'antagonisme des récepteurs de l'endothéline, l'activité anti-virus de la grippe A, antimalarique, l'inhibition de la protéase du virus de la myéloblastose aviaire, de la cholestérol estérase, de la tyrosine kinase, de la transférase farnésyl-protéine, de la squalène synthase et de la chymase cardiaque humaine . Ces activités font du Stachybotrolide un composé précieux dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie.
Mécanisme d'action
Le mécanisme d'action du Stachybotrolide implique son interaction avec diverses cibles moléculaires et voies. Il perturbe le système du complément et inhibe la libération de TNF-α, qui sont des composants essentiels de la réponse immunitaire . De plus, il agit comme un antagoniste des récepteurs de l'endothéline et inhibe plusieurs enzymes, notamment la cholestérol estérase, la tyrosine kinase et la transférase farnésyl-protéine . Ces interactions contribuent à ses propriétés antimicrobiennes et anti-inflammatoires.
Applications De Recherche Scientifique
Stachybotrolide has a wide range of scientific research applications. It is used in the development of biopesticides due to its antimicrobial activity . Additionally, it has been found to possess several interesting biological activities, such as disruption of the complement system, inhibition of TNF-α release, endothelin receptor antagonism, anti-influenza A virus, antimalarial, inhibition of avian myeloblastosis virus protease, cholesterol esterase, tyrosine kinase, farnesyl-protein transferase, squalene synthase, and human heart chymase . These activities make Stachybotrolide a valuable compound in the fields of chemistry, biology, medicine, and industry.
Mécanisme D'action
The mechanism of action of Stachybotrolide involves its interaction with various molecular targets and pathways. It disrupts the complement system and inhibits the release of TNF-α, which are crucial components of the immune response . Additionally, it acts as an endothelin receptor antagonist and inhibits several enzymes, including cholesterol esterase, tyrosine kinase, and farnesyl-protein transferase . These interactions contribute to its antimicrobial and anti-inflammatory properties.
Comparaison Avec Des Composés Similaires
Le Stachybotrolide est unique en raison de sa structure diterpénique cyclique et de son large spectre d'activités biologiques. Des composés similaires comprennent d'autres métabolites secondaires produits par le genre Stachybotrys, tels que la trichothecène, le triprenyl phénol, le diterpénoïde, l'isochroman, le polykétide, la cochlioquinone et le peptide cyclique . Ces composés partagent certaines activités biologiques avec le Stachybotrolide mais diffèrent par leurs structures chimiques et leurs mécanismes d'action spécifiques.
Propriétés
IUPAC Name |
3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[3,4-g][1]benzofuran]-6'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c1-12-5-6-17-21(2,3)18(25)7-8-22(17,4)23(12)10-14-16(24)9-13-15(19(14)28-23)11-27-20(13)26/h9,12,17-18,24-25H,5-8,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNSYAPUOMHZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)COC5=O)O)C)O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
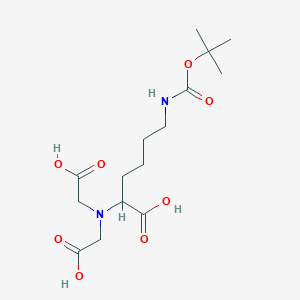
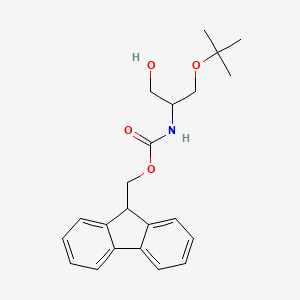
![8-Hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraene-11,16-dione](/img/structure/B12324077.png)
![1-Cyclopropyl-1,4-dihydro-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid Hydrochloride; Moxifloxacin EP Impurity B HCl Salt](/img/structure/B12324086.png)
![2-[4-hydroxy-2-(hydroxymethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12324087.png)
![(10,19-Diethyl-12,19-dihydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B12324090.png)
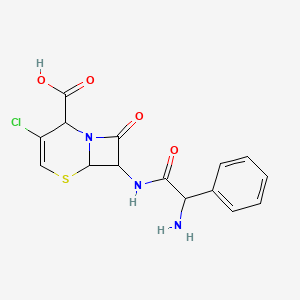
![Methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate](/img/structure/B12324096.png)

![4-[(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzene-1,2-diol;hydrochloride](/img/structure/B12324108.png)
![7-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B12324111.png)
